N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
CAS No.: 1040650-56-3
Cat. No.: VC8435929
Molecular Formula: C23H18ClF3N4OS
Molecular Weight: 490.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040650-56-3 |
|---|---|
| Molecular Formula | C23H18ClF3N4OS |
| Molecular Weight | 490.9 g/mol |
| IUPAC Name | N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C23H18ClF3N4OS/c1-2-14-3-5-15(6-4-14)18-12-20-22(28-9-10-31(20)30-18)33-13-21(32)29-19-11-16(23(25,26)27)7-8-17(19)24/h3-12H,2,13H2,1H3,(H,29,32) |
| Standard InChI Key | TWRIUNCFRYTIKA-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
| Canonical SMILES | CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Introduction
Synthesis Pathways
The synthesis of this compound likely involves multistep organic reactions, integrating:
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Formation of the Pyrazolo[1,5-a]pyrazine Core:
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Pyrazolo-pyrazines are typically synthesized via cyclization reactions involving hydrazine derivatives and diketones.
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Introduction of the Sulfanyl Group:
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The sulfanyl group is introduced through nucleophilic substitution reactions using thiol precursors.
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Final Coupling with the Phenylacetamide Scaffold:
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The acetamide moiety is attached via amidation reactions using activated carboxylic acids or acyl chlorides.
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Each step requires careful optimization to ensure high yield and purity.
Biological Activity and Applications
While specific biological evaluations for this compound are not available in the provided data, its structural features suggest potential pharmacological applications:
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Protein Kinase Modulation:
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Antifungal and Antimicrobial Potential:
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Anti-inflammatory Properties:
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The trifluoromethyl group may enhance anti-inflammatory effects by improving membrane permeability.
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Further studies are required to confirm these activities through in vitro and in vivo assays.
Comparative Analysis with Related Compounds
This comparison highlights that the addition of the pyrazolo-pyrazine and sulfanyl groups significantly increases molecular complexity and potential bioactivity.
Future Research Directions
To fully explore the utility of this compound, the following studies are recommended:
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Pharmacokinetics and ADMET Profiling:
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Assess absorption, distribution, metabolism, excretion, and toxicity properties using computational tools like SwissADME.
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In Vitro Biological Testing:
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Screen against a panel of cancer cell lines or microbial strains to identify specific activities.
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Structure-Activity Relationship (SAR):
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Modify substituents on the phenyl ring or pyrazolo-pyrazine core to optimize activity.
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